Aphidicolin
Overview
Description
Aphidicolin is a potent and specific inhibitor of B-family DNA polymerases . It prevents DNA polymerase-α from binding dNTPs without blocking the activity of DNA polymerase β or δ . It inhibits DNA replication and some forms of DNA repair . It is a reversible inhibitor of eukaryotic nuclear DNA replication . It blocks the cell cycle at early S phase . It is a specific inhibitor of DNA polymerase Alpha and Delta in eukaryotic cells and in some viruses (vaccinia and herpesviruses) and an apoptosis inducer in HeLa cells .
Synthesis Analysis
A formal total synthesis of aphidicolin, an important antitumor agent, has been accomplished . Completion of this synthesis required the development of novel methodology . Virtually all of the previous syntheses of aphidicolin share a common difficulty in the construction of the C-9 and C-10 vicinal quaternary centers .Molecular Structure Analysis
Aphidicolin is a natural tetracyclic diterpenoid . The crystal structure of the catalytic core of human DNA polymerase α (Pol α) in the ternary complex with an RNA-primed DNA template and aphidicolin has been reported . The inhibitor blocks binding of dCTP by docking at the Pol α active site and by rotating the template guanine .Chemical Reactions Analysis
Aphidicolin is a tetracyclic diterpenoid first produced by the fungus Cephalosporium aphidicola . This antibiotic is a potent inhibitor of cellular deoxyribonucleic acid (DNA) synthesis by targeting α, ε, and δ DNA polymerases in eukaryotic cells lines with little to no effect on β or γ DNA polymerases .Physical And Chemical Properties Analysis
Clinical trials revealed limitations of aphidicolin as an antitumor drug because of its low solubility and fast clearance from human plasma .Scientific Research Applications
Cell Cycle Synchronization
Aphidicolin is used in cell culture to synchronize somatic cells, particularly for the generation of embryos by Somatic Cell Nuclear Transfer (SCNT). This application is crucial in developmental biology and reproductive technology .
Genetic Modification of Embryos
The compound has been applied in the production of genetically modified porcine embryos using CRISPR/Cas9 technology. Aphidicolin’s role is to improve the gene editing system by reducing mosaicism without affecting the quality and quantity of genetically modified embryos .
DNA Replication Studies
Aphidicolin serves as a specific inhibitor of nuclear DNA replication in eukaryotes. It is used in biochemical studies to understand the mechanisms of DNA replication and its regulation within the cell .
Drug Design and Development
The structural analysis of Aphidicolin derivatives provides insights into its inhibitory properties on DNA polymerases. This information is valuable for designing new drugs with improved solubility, stability, and inhibitory activity .
Mechanism of Action
Target of Action
Aphidicolin is a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporum aphidicola . It primarily targets DNA polymerase α and δ in eukaryotic cells . These enzymes play a crucial role in DNA replication, making them a significant target for aphidicolin’s antiviral and antimitotic properties .
Mode of Action
Aphidicolin acts as a reversible inhibitor of eukaryotic nuclear DNA replication . It achieves this by binding to the active site of DNA polymerase α and δ, thereby blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA chain . This interaction effectively halts the cell cycle at the early S phase .
Biochemical Pathways
The primary biochemical pathway affected by aphidicolin is DNA replication . By inhibiting DNA polymerase α and δ, aphidicolin disrupts the normal progression of the DNA replication process . This disruption can lead to a halt in cell division, contributing to its antimitotic properties .
Pharmacokinetics
It is known that aphidicolin has low solubility and is rapidly cleared from human plasma . These properties may limit its bioavailability and effectiveness as a therapeutic agent .
Result of Action
The inhibition of DNA replication by aphidicolin leads to a blockage in the cell cycle at the early S phase . This can result in cellular apoptosis , as observed in HeLa cells . Furthermore, aphidicolin’s action can induce the expression of fragile sites in the DNA, which has been linked to genetic susceptibility in various cancers .
Safety and Hazards
Aphidicolin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOAYPPHIUXJR-APNQCZIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036711 | |
Record name | Aphidicolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aphidicolin | |
CAS RN |
38966-21-1, 69926-98-3 | |
Record name | Aphidicolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aphidicolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Aphidicolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aphidicolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APHIDICOLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | APHIDICOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.